5-(chloromethyl)-2,4-dimethyl-1H-imidazole hydrochloride
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Overview
Description
5-(chloromethyl)-2,4-dimethyl-1H-imidazole hydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group at the 4-position and two methyl groups at the 2 and 5 positions of the imidazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(chloromethyl)-2,4-dimethyl-1H-imidazole hydrochloride typically involves the chloromethylation of 2,5-dimethyl-1H-imidazole. One common method includes the reaction of 2,5-dimethyl-1H-imidazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride . The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. The final product is often purified through recrystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 5-(chloromethyl)-2,4-dimethyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form imidazole N-oxides under specific conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted imidazoles with various functional groups.
- Imidazole N-oxides.
- Methylated imidazole derivatives.
Scientific Research Applications
5-(chloromethyl)-2,4-dimethyl-1H-imidazole hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-2,4-dimethyl-1H-imidazole hydrochloride largely depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
- 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride : Similar in structure but with a pyridine ring instead of an imidazole ring.
- 4-(Chloromethyl)-1H-imidazole hydrochloride : Lacks the methyl groups at positions 2 and 5.
- 2-Chloromethyl-4,6-dimethylpyrimidine hydrochloride : Contains a pyrimidine ring with different substitution patterns.
Uniqueness: 5-(chloromethyl)-2,4-dimethyl-1H-imidazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloromethyl and methyl groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
4-(chloromethyl)-2,5-dimethyl-1H-imidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2.ClH/c1-4-6(3-7)9-5(2)8-4;/h3H2,1-2H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBKKCNZMOENQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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